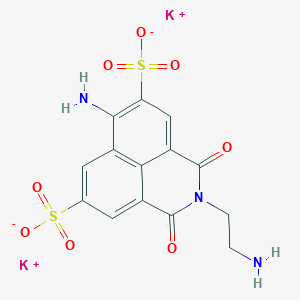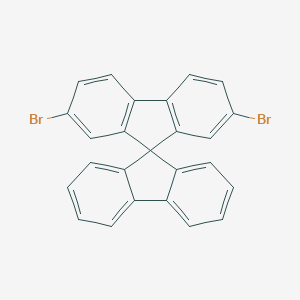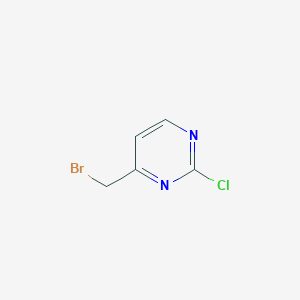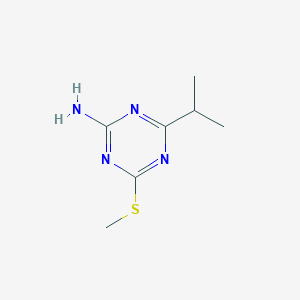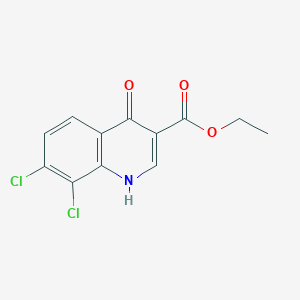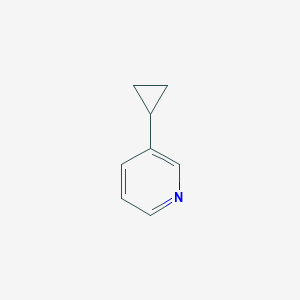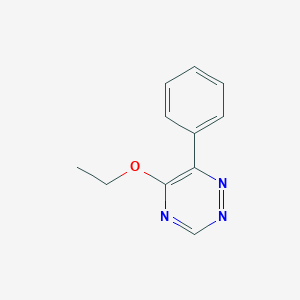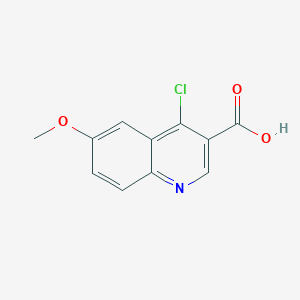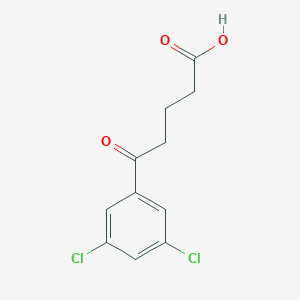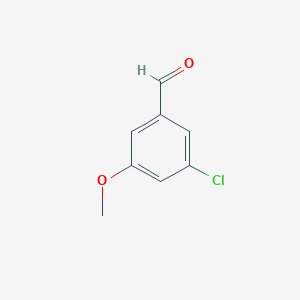![molecular formula C9H10N2OS B070805 2-(2-Aminobenzo[d]thiazol-4-yl)ethanol CAS No. 171874-50-3](/img/structure/B70805.png)
2-(2-Aminobenzo[d]thiazol-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminobenzo[d]thiazol-4-yl)ethanol is a chemical compound that has gained significant importance in scientific research due to its potential applications in various fields. This compound is also known as ABTE, and it is a heterocyclic organic compound that contains a benzothiazole ring and an amino group. ABTE has been extensively studied for its biological and chemical properties, and it has shown promising results in various research studies.
Mécanisme D'action
The mechanism of action of ABTE is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ABTE has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
ABTE has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. ABTE has also been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, ABTE has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
ABTE has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. ABTE is also soluble in water and organic solvents, making it easy to prepare solutions of different concentrations. However, one of the limitations of ABTE is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on ABTE. One potential area of research is the development of ABTE-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of ABTE, which could lead to the development of more potent and selective inhibitors. Additionally, the potential toxicity of ABTE needs to be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, 2-(2-Aminobenzo[d]thiazol-4-yl)ethanol is a promising compound that has shown potential applications in various fields. Its synthesis is relatively simple, and it has been extensively studied for its biological and chemical properties. ABTE has been reported to exhibit anticancer, antiviral, and antibacterial activities, as well as neuroprotective and antioxidant properties. Future research on ABTE could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of ABTE involves the reaction of 2-aminobenzo[d]thiazole with ethylene oxide in the presence of a catalyst. The reaction takes place under mild conditions, and the yield of the product is high. The purity of the synthesized ABTE can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
ABTE has been widely used in scientific research due to its potential applications in various fields. One of the significant applications of ABTE is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate. ABTE has been reported to exhibit anticancer, antiviral, and antibacterial activities. It has also been shown to have neuroprotective and antioxidant properties.
Propriétés
Numéro CAS |
171874-50-3 |
|---|---|
Nom du produit |
2-(2-Aminobenzo[d]thiazol-4-yl)ethanol |
Formule moléculaire |
C9H10N2OS |
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
2-(2-amino-1,3-benzothiazol-4-yl)ethanol |
InChI |
InChI=1S/C9H10N2OS/c10-9-11-8-6(4-5-12)2-1-3-7(8)13-9/h1-3,12H,4-5H2,(H2,10,11) |
Clé InChI |
FXJXVIHURMNPDR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)CCO |
SMILES canonique |
C1=CC(=C2C(=C1)SC(=N2)N)CCO |
Synonymes |
4-Benzothiazoleethanol,2-amino-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



